molecular formula C20H21NO5S B11380177 Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11380177
M. Wt: 387.5 g/mol
InChI Key: ZCEZGPOVVUCOEO-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamido Group: This step involves the acylation of the benzofuran derivative with an appropriate acylating agent.

    Formation of the Thiophene Ring: This can be done through a cyclization reaction involving sulfur-containing precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE: This compound shares the benzofuran ring but lacks the thiophene ring and acetamido group.

    2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDE: Similar structure but without the thiophene ring and ester group.

Uniqueness

ETHYL 2-[2-(5-METHOXY-1-BENZOFURAN-3-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the combination of the benzofuran and thiophene rings, along with the acetamido and ethyl ester functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C20H21NO5S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 2-[[2-(5-methoxy-1-benzofuran-3-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H21NO5S/c1-5-25-20(23)18-11(2)12(3)27-19(18)21-17(22)8-13-10-26-16-7-6-14(24-4)9-15(13)16/h6-7,9-10H,5,8H2,1-4H3,(H,21,22)

InChI Key

ZCEZGPOVVUCOEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2=COC3=C2C=C(C=C3)OC

Origin of Product

United States

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